5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a piperazine ring attached to a pyrimidine core
Preparation Methods
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 4-fluoroaniline and 4-methoxybenzaldehyde under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Attachment of the oxane-2-carbonyl group: This step involves the acylation of the piperazine ring with oxane-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving fluorine-containing compounds.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The piperazine ring can interact with receptors and enzymes, modulating their activity. The methoxyphenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds such as:
4-Fluoro-2-(4-methoxyphenyl)pyrimidine: Lacks the piperazine ring and oxane-2-carbonyl group, resulting in different chemical reactivity and applications.
5-Fluoro-4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine: Lacks the oxane-2-carbonyl group, affecting its binding affinity and biological activity.
4-(4-Methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine:
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-28-16-7-5-15(6-8-16)19-18(22)20(24-14-23-19)25-9-11-26(12-10-25)21(27)17-4-2-3-13-29-17/h5-8,14,17H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOAXGBRACLRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCCO4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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